1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile 1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 338964-43-5
VCID: VC7264503
InChI: InChI=1S/C16H11F3N2O/c1-2-6-21-10-13(7-12(9-20)15(21)22)11-4-3-5-14(8-11)16(17,18)19/h2-5,7-8,10H,1,6H2
SMILES: C=CCN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C16H11F3N2O
Molecular Weight: 304.272

1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

CAS No.: 338964-43-5

Cat. No.: VC7264503

Molecular Formula: C16H11F3N2O

Molecular Weight: 304.272

* For research use only. Not for human or veterinary use.

1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile - 338964-43-5

Specification

CAS No. 338964-43-5
Molecular Formula C16H11F3N2O
Molecular Weight 304.272
IUPAC Name 2-oxo-1-prop-2-enyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H11F3N2O/c1-2-6-21-10-13(7-12(9-20)15(21)22)11-4-3-5-14(8-11)16(17,18)19/h2-5,7-8,10H,1,6H2
Standard InChI Key KKYSQNYKQHCQME-UHFFFAOYSA-N
SMILES C=CCN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is characterized by a dihydropyridine ring, which is partially saturated, reducing aromaticity and introducing conformational flexibility. The 3-cyanopyridine moiety is a critical pharmacophore in many bioactive molecules, contributing to interactions with biological targets . The allyl group at the 1-position introduces potential reactivity for further functionalization, while the 3-(trifluoromethyl)phenyl substituent enhances lipophilicity and metabolic stability, traits often desirable in drug design .

Key Structural Data

PropertyValue
CAS Number338964-43-5
Molecular FormulaC16H11F3N2O\text{C}_{16}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{O}
Molar Mass304.27 g/mol
IUPAC Name1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

The trifluoromethyl group (-CF3_3) is electron-withdrawing, influencing the electronic distribution of the adjacent phenyl ring and potentially modulating binding affinities in biological systems .

Synthesis and Manufacturing

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AllylationAllyl bromide, K2_2CO3_3, DMF, 80°C70–85
CyclizationNH4_4OAc, ethanol, reflux60–75
CouplingPd(PPh3_3)4_4, Ar-B(OH)2_2, DME50–65

These yields are extrapolated from similar syntheses of 3-cyanopyridines .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its nitrile and trifluoromethyl groups. It is likely sparingly soluble in water but soluble in organic solvents like DMSO or ethanol. Stability studies are unreported, but the allyl group may confer susceptibility to oxidation or hydrolysis under acidic conditions.

Predicted LogP and pKa

PropertyValue
LogP (octanol-water)2.8 ± 0.3
pKa9.1 (pyridine N)

These values, calculated using computational tools, suggest moderate lipophilicity, aligning with its potential as a CNS-active agent .

Biological and Pharmacological Activities

Neuroprotective Applications

Díaz-de-Villegas et al. (2021) designed 2-pyridone derivatives as α-synuclein aggregation inhibitors for Parkinson’s disease. The ketone and nitrile groups in the target compound could facilitate hydrogen bonding with amyloid fibrils, warranting further study .

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